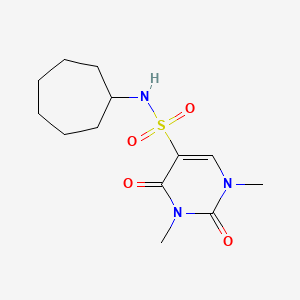

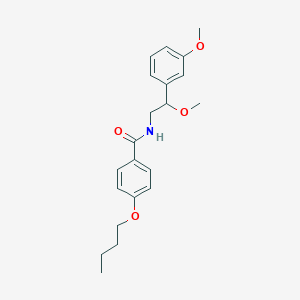

N-环庚基-1,3-二甲基-2,4-二氧代嘧啶-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-cycloheptyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide derivatives involves multi-step chemical processes that include the formation of the pyrimidine ring, followed by sulfonamide integration. A common approach involves the reaction of suitable sulfonamide precursors with dimethyl sulfoxide (DMSO) and N-iodosuccinimide to promote oxidative cyclization, leading to the formation of the desired pyrimidine sulfonamide framework (Prabagar et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized using various analytical techniques, including X-ray diffraction. These analyses reveal the nature of bonding and the structural configuration of the synthesized compounds. For instance, sulfonamide-derived compounds have been shown to adopt specific geometries around the metal centers in their metal complexes, which can be octahedral (Chohan et al., 2011).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, reflecting their versatile chemical properties. They have been engaged in reactions such as the iodine-catalyzed three-component one-pot synthesis, highlighting their utility in constructing complex molecular architectures (Li et al., 2014). These reactions are significant for the development of novel compounds with potential biological activities.

科学研究应用

合成和生物活性

- 描述了一种有效的合成方法,用于制备带有生物活性磺胺基团的1,8-二氧代十氢吖啶衍生物,展示了创造对各种人类肿瘤细胞系具有显著细胞毒活性的化合物的潜力(Li et al., 2014)。

- 对5-胍基脲/硫氰酸盐-6-芳基咪唑并[2,1-b]-1,3,4-噻二唑-2-磺胺衍生物的研究显示出对各种细菌菌株具有高度抗菌活性,表明它们作为抗菌剂的潜力(Gadad et al., 2000)。

化学合成和结构

- 环庚酮、6-氨基-1,3-二甲基尿嘧啶和芳香醛参与的反应导致形成了几种1,3-二甲基-5-芳基-1,6,7,8,9,10-六氢环庚[5,6]吖啶并[2,3-d]嘧啶-2,4-二酮,展示了这些磺胺衍生物在合成各种化学结构方面的多功能性(Hegab et al., 2008)。

- 对磺胺衍生物化合物及其过渡金属配合物的合成、表征和评价表明,这些化合物具有中等到显著的抗菌和抗真菌活性(Chohan et al., 2009)。

- 探索了不饱和磺胺衍生物的自由基环化反应,包括N-环庚基-1,3-二甲基-2,4-二氧代嘧啶-5-磺胺酰胺,揭示了其在控制环化的区域选择性方面具有显著效果(Lu et al., 2007)。

染料合成中的应用

- 使用磺胺衍生物合成了具有抗菌和驱虫性能的新型偶氮活性染料,展示了这些化合物在纺织品中的多功能应用(Mokhtari et al., 2014)。

量子化学和生物学研究

- 对尿嘧啶-5-三级磺胺衍生物,包括N-环庚基-1,3-二甲基-2,4-二氧代嘧啶-5-磺胺酰胺的计算量子化学研究提供了有关其药代动力学性质和潜在生物活性的见解(Gaurav et al., 2021)。

属性

IUPAC Name |

N-cycloheptyl-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4S/c1-15-9-11(12(17)16(2)13(15)18)21(19,20)14-10-7-5-3-4-6-8-10/h9-10,14H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEXWNCYBZKDPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

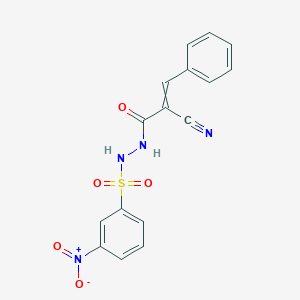

![N-(3-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482544.png)

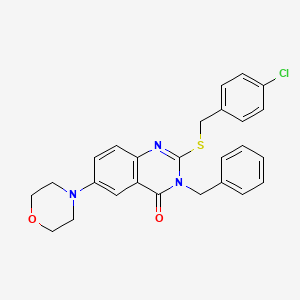

![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)

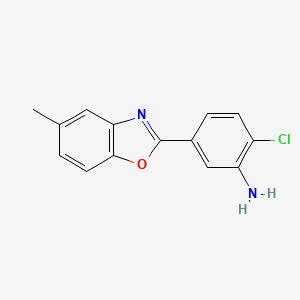

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)

![2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2482559.png)